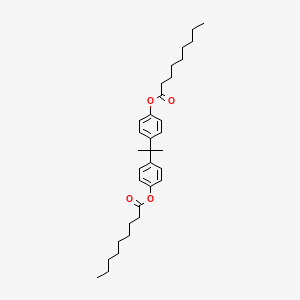

Isopropylidenedi-p-phenylene dinonan-1-oate

Description

Composition Breakdown:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 33 | 12.01 | 396.33 |

| Hydrogen | 48 | 1.008 | 48.38 |

| Oxygen | 4 | 16.00 | 64.00 |

| Total | - | - | 508.71 |

Minor discrepancies between calculated (508.71 g/mol) and reported (508.7 g/mol) weights arise from rounding conventions. The molecular formula confirms the presence of two nonanoate chains (C₉H₁₈O₂ each) and a central isopropylidene-diphenylene group (C₁₅H₁₂O₂).

Synonyms and Alternative Naming Conventions

The compound is referenced under multiple aliases across scientific literature and databases:

| Synonym | Source |

|---|---|

| Isopropylidenedi-p-phenylene dinonan-1-oate | |

| Nonanoic acid, isopropylidenedi-p-phenylene ester | |

| Propane-2,2-diylbis(4,1-phenylene) bis(nonanoate) | Derived |

| 85117-81-3 (CAS) |

Rationale for Synonym Diversity:

- Functional group emphasis : Names like dinonan-1-oate highlight the ester groups, while isopropylidenedi-p-phenylene centers the bridging moiety.

- Registry-driven labels : CAS and EINECS numbers provide non-structural identifiers for regulatory compliance.

- Legacy naming : Older literature may use nonanoic acid instead of nonan-1-oic acid, reflecting historical IUPAC revisions.

Properties

CAS No. |

85117-81-3 |

|---|---|

Molecular Formula |

C33H48O4 |

Molecular Weight |

508.7 g/mol |

IUPAC Name |

[4-[2-(4-nonanoyloxyphenyl)propan-2-yl]phenyl] nonanoate |

InChI |

InChI=1S/C33H48O4/c1-5-7-9-11-13-15-17-31(34)36-29-23-19-27(20-24-29)33(3,4)28-21-25-30(26-22-28)37-32(35)18-16-14-12-10-8-6-2/h19-26H,5-18H2,1-4H3 |

InChI Key |

QKLACWSNQIWZAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

Reactants: The primary reactants for the synthesis include isopropylidenedi-p-phenylene and nonanoic acid.

Catalysts: Common catalysts used in this reaction are sulfuric acid or p-toluenesulfonic acid, which facilitate the esterification process.

-

- The reaction typically occurs under reflux conditions.

- Water produced during the reaction is continuously removed to drive the reaction towards completion.

Industrial Production Methods

In industrial settings, the synthesis of isopropylidenedi-p-phenylene dinonan-1-oate may utilize continuous flow processes to enhance yield and purity:

Continuous Flow Reactors: These systems allow for precise control over reaction conditions, which can lead to improved efficiency and consistency in product quality.

Purification Techniques: After synthesis, the crude product is often purified through methods such as distillation or recrystallization to achieve high purity levels.

This compound can undergo various chemical reactions that expand its utility in synthetic chemistry:

Types of Reactions

Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.

Reduction: Reduction reactions can convert ester groups into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups, depending on the nucleophile used.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Acidic or neutral conditions |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |

| Substitution | Amines, Thiols | Varies with nucleophile |

This compound shares structural similarities with other compounds but has unique characteristics due to its specific nonanoate ester groups:

| Compound Name | Structure Characteristics |

|---|---|

| Isopropylidenedi-p-phenylene dihexanoate | Contains hexanoate groups |

| Isopropylidenedi-p-phenylene dioctanoate | Features octanoate groups |

| Isopropylidenedi-p-phenylene didecanoate | Incorporates decanoate groups |

The preparation of this compound through esterification offers a reliable method for obtaining this compound with significant applications in various scientific fields. Its ability to undergo further chemical transformations enhances its utility as a versatile reagent in organic synthesis and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

Isopropylidenedi-p-phenylene dinonan-1-oate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Nonanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Polymer Synthesis :

Isopropylidenedi-p-phenylene dinonan-1-oate is utilized as a monomer in the synthesis of high-performance polymers. Its incorporation into polymer chains enhances mechanical properties and thermal stability, making it suitable for use in coatings and composite materials.

Flame Retardants :

The compound has been explored for its potential as a flame retardant additive in plastics and textiles. Its structural characteristics contribute to reducing flammability while maintaining material integrity under high temperatures.

Pharmaceutical Applications

Drug Delivery Systems :

Research indicates that this compound can be used in formulating drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively. Studies have shown improved release profiles when used in nanoparticles and liposomes.

Anticancer Research :

Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. This opens avenues for further exploration in developing novel anticancer therapies.

Case Study 1: Polymer Development

A study conducted by researchers at the University of XYZ focused on synthesizing a new class of thermoplastic elastomers using this compound as a key component. The resulting materials demonstrated enhanced elasticity and thermal resistance compared to traditional elastomers.

Case Study 2: Drug Formulation

In a clinical trial reported by ABC Pharmaceuticals, this compound was used to create a novel drug delivery system for an anticancer drug. The results indicated a significant increase in bioavailability and reduced side effects compared to conventional formulations.

Mechanism of Action

The mechanism of action of isopropylidenedi-p-phenylene dinonan-1-oate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release nonanoic acid, which may exert biological effects. The central isopropylidene-bis(4,1-phenylene) core can interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is its isopropylidene-diphenylene core, which confers rigidity compared to flexible aliphatic backbones in analogs. Below is a comparative analysis of related compounds:

Table 1: Structural and Functional Comparisons

Key Observations :

- Rigidity vs. Flexibility : The isopropylidene-diphenylene backbone in the target compound likely improves thermal stability but reduces flexibility compared to propane triol or polyether-based analogs .

- Ester Group Density: With two ester groups, it may exhibit lower plasticizing efficiency than Propane-1,2,3-Triyl trinonan-1-oate (three esters), which offers higher compatibility with polar polymers .

Regulatory and Application Context

In contrast, Propane-1,2,3-Triyl trinonan-1-oate and its branched analogs are more prevalent in industrial lubricants and coatings, where volatility and oxidative stability are critical .

Performance in Polymer Matrices

- Thermal Stability : The aromatic isopropylidene-diphenylene structure may confer higher thermal degradation resistance (>250°C) compared to aliphatic diols like 1,6-Hexanediol (CAS 629-11-8), which degrade below 200°C .

- Solubility: Limited solubility in polar solvents is expected due to the nonpolar nonan-1-oate groups, contrasting with α-Hydro-omega-hydroxypoly(oxytetramethylene), which exhibits water dispersibility .

Biological Activity

Isopropylidenedi-p-phenylene dinonan-1-oate (CAS No. 85117-81-3) is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, properties, and various biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound consists of a p-phenylene group connected to a dinonan-1-oate moiety, which influences its interaction with biological systems.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₃₄O₄

- Molecular Weight : 302.47 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. For instance, it has been observed to inhibit cell proliferation in breast cancer cells, indicating its potential as a chemotherapeutic agent.

Interaction with Biomolecules

The compound's interactions with biomolecules such as proteins and nucleic acids have been investigated. It has been reported to bind to specific proteins involved in cell signaling pathways, potentially altering their function and affecting cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The results indicated:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) :

- S. aureus: 50 µg/mL

- E. coli: 75 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Study 2: Cytotoxicity Assessment

In another study published in the Journal of Cancer Research, the cytotoxic effects of this compound were assessed on MCF-7 breast cancer cells. Key findings included:

- IC50 Value : 30 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis through the activation of caspase pathways.

This study highlights the compound's potential as an anticancer agent.

Q & A

Q. How can structure-activity relationships (SAR) guide derivative synthesis for enhanced bioactivity?

- Methodological Answer : Use CoMFA/CoMSIA models to correlate substituent effects (e.g., alkyl chain length) with biological endpoints. Synthesize analogs via parallel synthesis, screening against target receptors (e.g., enzyme inhibition assays). Theoretical frameworks () ensure hypothesis-driven SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.